

The Structure-Activity Relationship of Tin(IV) Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *Tin(IV) chromate*

CAS No.: 10101-75-4

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A notable scarcity of published research exists specifically detailing the structure-activity relationship (SAR) of **Tin(IV) chromate**. While its chemical formula, $\text{Sn}(\text{CrO}_4)_2$, is established, comprehensive studies elucidating its biological activities and the influence of its structure on these activities are not readily available in the current scientific literature.

In contrast, a vast body of research is dedicated to the broader class of organotin(IV) compounds. These molecules, characterized by at least one covalent bond between a tin and a carbon atom, have been extensively investigated for their potent anticancer and antimicrobial properties. This guide, therefore, provides a comparative analysis of the SAR of various classes of organotin(IV) compounds, offering valuable insights for researchers, scientists, and drug development professionals. The principles derived from these extensive studies on organotin(IV) complexes can serve as a foundational framework for predicting the potential bio-activities of related inorganic tin compounds like **Tin(IV) chromate**.

Anticancer Activity of Organotin(IV) Compounds

Organotin(IV) compounds have emerged as promising alternatives to platinum-based anticancer drugs, often exhibiting higher efficacy and novel mechanisms of action.^[1] Their

cytotoxic activity is significantly influenced by the number and nature of the organic substituents (R groups) attached to the tin atom, as well as the coordinating ligand.

A general trend observed for the cytotoxicity of organotin(IV) compounds is: $R_3SnX > R_2SnX_2 > RSnX_3$, where 'R' is an alkyl or aryl group and 'X' is a halide or another anionic group.[2][3] Triorganotin(IV) compounds consistently demonstrate the highest potency.[2][3] The lipophilicity conferred by the organic groups is believed to facilitate the transport of these compounds across cell membranes.

Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of various organotin(IV) carboxylates and dithiocarbamates against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Comparative Cytotoxicity of Organotin(IV) Carboxylates

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
[SnPh ₃ (DMFU)]	K562	0.051 ± 0.004	[4]
HeLa	0.15 ± 0.01	[4]	
Fem-x	0.074 ± 0.004	[4]	
[SnPh ₂ (3-MPA) ₂]	K562	Not specified	[4]
Tributyltin(IV) carboxylate (C2)	HeLa	0.18 ± 0.01	[5]
MCF-7	0.21 ± 0.01	[5]	
Trimethyltin(IV) carboxylate (C1)	HeLa	0.42 ± 0.03	[5]
MCF-7	0.51 ± 0.02	[5]	
Triphenyltin(IV) carboxylate (Ph ₃ SnL1)	MCF-7	0.100 (approx.)	[6]
Cisplatin (Reference)	MCF-7	12.0 (approx.)	[6]

Abbreviations: Ph = Phenyl, DMFU = 2,5-dimethyl-3-furoic acid, 3-MPA = 3-methoxyphenylacetic acid, K562 = human myelogenous leukemia, HeLa = human cervical

cancer, Fem-x = human malignant melanoma, MCF-7 = human breast cancer.

Comparative Cytotoxicity of Organotin(IV)

Dithiocarbamates

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Triphenyltin(IV) diallyldithiocarbamate	HT-29	0.39	[7]
Diphenyltin(IV) diallyldithiocarbamate	HT-29	2.36	[7]
Triphenyltin(IV) ethyl phenyl dithiocarbamate	K562	0.01 - 0.30	[8]
Diphenyltin(IV) N-methyl-N-phenethyldithiocarbamate	K562	4.2 (approx.)	[9]
Dibutyltin(IV) N-methyl-N-phenethyldithiocarbamate	K562	1.6 (approx.)	[9]

Abbreviations: HT-29 = human colon adenocarcinoma, K562 = human myelogenous leukemia.

Antimicrobial Activity of Organotin(IV) Compounds

The biocidal properties of organotin(IV) compounds have been recognized for decades. Similar to their anticancer effects, the antimicrobial activity is largely dependent on the organic moieties attached to the tin atom. The synergistic effect between the organotin(IV) cation and the coordinated ligand often results in enhanced biological activity.[10]

The following tables summarize the antimicrobial activity of selected organotin(IV) complexes, presented as either minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.

Comparative Antimicrobial Activity (MIC)

Compound	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Triphenyltin(IV) dithiocarbamate (3)	Vibrio cholerae	39	[11]
Triphenyltin(IV) dithiocarbamate (6)	Acinetobacter baumannii	39	[11]
Diphenyltin(IV) hydrazone complex (4)	Bacillus subtilis	0.0048 ($\mu\text{mol/mL}$)	[12]
Candida albicans	0.0048 ($\mu\text{mol/mL}$)	[12]	

Comparative Antimicrobial Activity (Zone of Inhibition)

Compound	Microorganism	Zone of Inhibition (mm)	Reference
Dimethyltin-L complex (3)	Staphylococcus aureus	35	[13]
Escherichia coli	30	[13]	
Triphenyltin-L complex (4)	Staphylococcus aureus	30	[13]
Escherichia coli	26	[13]	
Dibutyltin-L complex (1)	Staphylococcus aureus	32	[13]
Escherichia coli	25	[13]	

Experimental Protocols

Synthesis of Organotin(IV) Carboxylates (General Procedure)

This protocol describes a common method for synthesizing triorganotin(IV) carboxylates.[14]

- **Preparation of the Ligand Salt:** An equimolar aqueous solution of sodium hydrogen carbonate (NaHCO_3) is added dropwise to a methanolic suspension of the desired carboxylic acid ligand. The mixture is stirred for two hours at room temperature until a clear solution is obtained. The solvent is then removed under reduced pressure using a rotary evaporator, and the resulting white product (the sodium salt of the ligand) is dried under vacuum.
- **Complexation Reaction:** An equimolar amount of the dried ligand salt is suspended in dry toluene in a two-neck round-bottom flask. A solution of the corresponding triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride) in toluene is added dropwise to the suspension.
- **Reflux and Isolation:** The reaction mixture is refluxed for approximately 7 hours. After cooling, the sodium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid organotin(IV) carboxylate complex is collected and can be recrystallized from a suitable solvent.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.^[15]

- **Cell Seeding:** Cells are seeded into a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The organotin(IV) compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 μL of the medium containing the test compounds. Control wells receive medium with the solvent only. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, 10 μL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well.
- **Incubation:** The plate is incubated for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO_2). During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

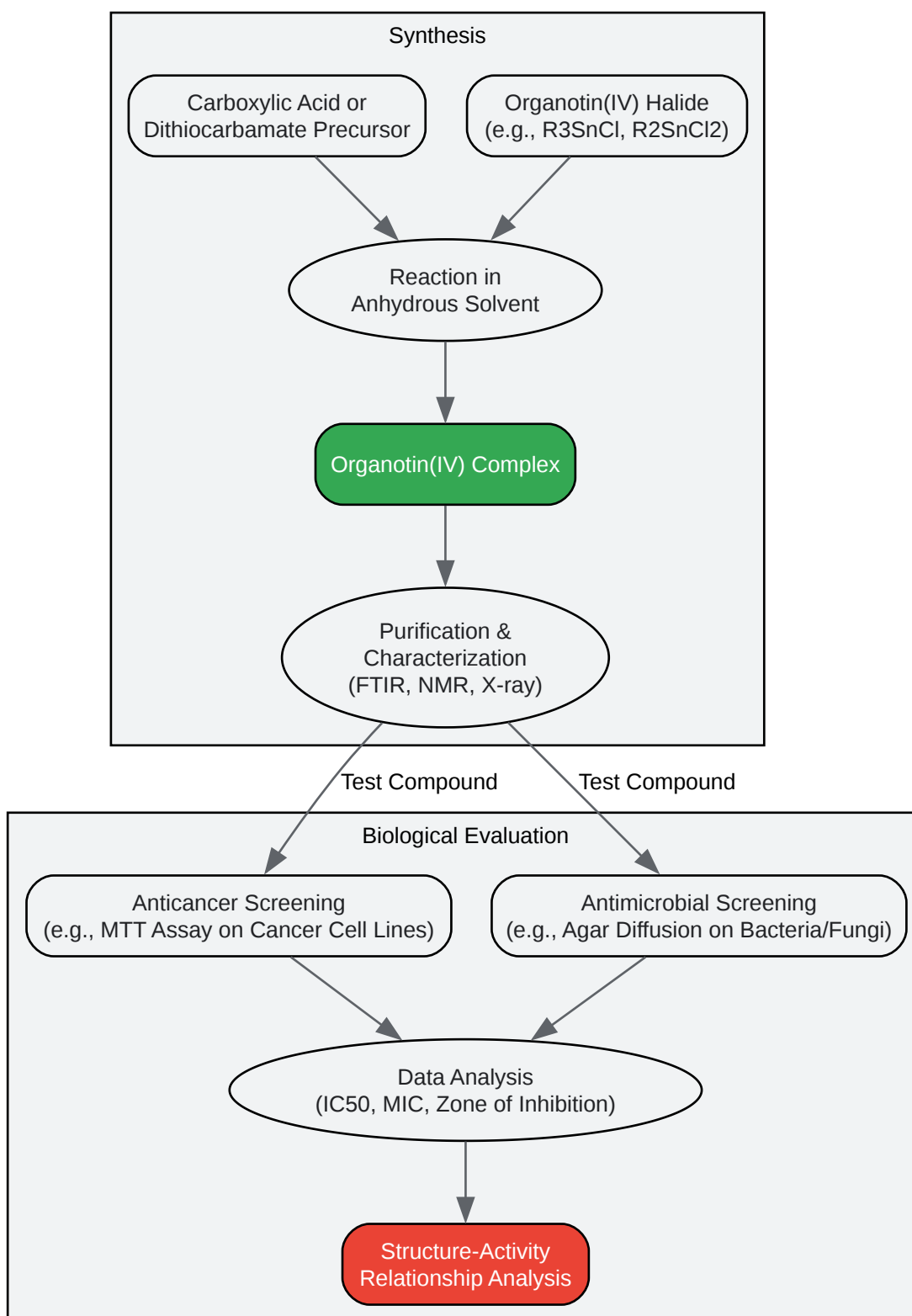
- Solubilization: 100 μL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[16]
- Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm. The IC_{50} value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of test compounds.[17][18]

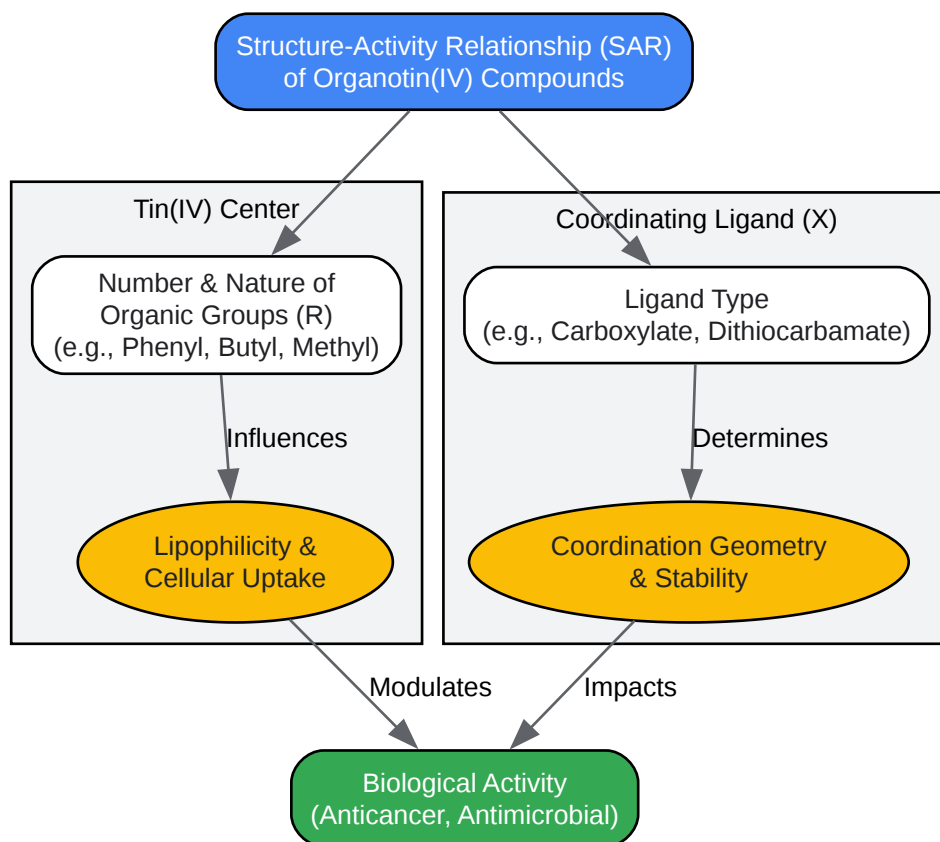
- Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5×10^8 CFU/mL) is prepared from a fresh culture of the test microorganism.
- Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
- Application of Test Compound: A fixed volume (e.g., 50 μL) of the organotin(IV) compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included on the same plate.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations



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Caption: Experimental workflow for the synthesis and biological evaluation of organotin(IV) compounds.



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Caption: Key factors influencing the structure-activity relationship of organotin(IV) compounds.

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